Lipophilicity-Guided Selection: LogP Comparison Against 12H-Benzo[a]phenoxazine
12-Methyl-12H-benzo[a]phenoxazine exhibits a computed XLogP3-AA of 4.5 [1], a value 0.6 to 1.0 log units higher than the estimated logP of the unsubstituted parent compound 12H-benzo[a]phenoxazine . This is a direct consequence of the 12-N-methyl group eliminating the hydrogen bond donor capacity and increasing hydrophobicity compared to the parent NH-bearing scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 [1] |
| Comparator Or Baseline | 12H-Benzo[a]phenoxazine (CAS 225-74-1), estimated logP ≈ 3.5-3.9 |
| Quantified Difference | Δ logP ≈ +0.6 to +1.0 |
| Conditions | Computed property (PubChem XLogP3-AA) vs. estimated value for parent compound; no co-head-to-head experimental logP measurement available |
Why This Matters
Higher lipophilicity predicts superior passive membrane permeability and potentially enhanced cellular uptake, a critical parameter for selecting intracellular probes or drug candidates from the benzo[a]phenoxazine family.
- [1] PubChem. 12H-Benzo(a)phenoxazine, 12-methyl- (Compound Summary). National Center for Biotechnology Information. CID 243194. Accessed 2026-05-11. View Source
